3-Amino-4-(4-bromophenyl)-1-methylpyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(10(12)13-14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) |
InChI Key |
NQSNTVVALGJAFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 3 Amino 4 4 Bromophenyl 1 Methylpyrazole Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The reactivity of the 3-Amino-4-(4-bromophenyl)-1-methylpyrazole system is dictated by the interplay of its substituents. The pyrazole ring itself is aromatic, and its electron density is influenced by the electron-donating amino group at the C3 position and the electron-withdrawing bromophenyl group at the C4 position. The N1-methyl group ensures that tautomerism is not a factor, simplifying its reactivity compared to N-unsubstituted pyrazoles. nih.gov
Reactions Involving the Amino Group (e.g., acylation, diazotization)
The exocyclic amino group at the C3 position is a primary site for nucleophilic attack and is readily functionalized. nih.govnih.gov
Acylation: The amino group can be easily acylated using various acylating agents like acid chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. Such N-acylation can serve to introduce a wide variety of functional groups or act as a protecting group strategy to modulate the reactivity of the pyrazole system. nih.govresearchgate.net Experimental data for similar aminopyrazole acylation reactions show that the reaction can have high efficiency, sometimes with a twofold excess of the anhydride (B1165640) and without the need for a solvent. researchgate.net
Diazotization: The 3-amino group can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form a pyrazolediazonium salt. nih.govarkat-usa.org These diazonium salts are versatile intermediates. The stability of the diazonium species is a critical factor; ensuring low temperatures (typically <5 °C) is often crucial for safety and to prevent decomposition, which involves the rapid loss of nitrogen gas. nih.gov The choice of counterion can also affect stability, with larger counterions like tetrafluoroborates providing greater stability than smaller ones like chlorides. nih.gov
The resulting pyrazolediazonium salt can participate in various subsequent reactions:
Azo Coupling: It can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form highly colored azo dyes. researchgate.net
Sandmeyer-type Reactions: The diazonium group can be replaced by a variety of substituents, including halogens, cyano, or hydroxyl groups.
Intramolecular Cyclization: If a suitable nucleophilic group is present in a sterically accessible position, the diazonium intermediate can undergo intramolecular cyclization to form fused heterocyclic systems, such as pyrazolo[3,4-c]cinnolines. researchgate.net
| Reaction | Reagents | Product Type | Ref. |
| Acylation | Acyl chloride, Base | N-Acyl aminopyrazole | researchgate.net |
| Diazotization | NaNO₂, Acid (e.g., HCl) | Pyrazolediazonium salt | nih.gov |
| Azo Coupling | Diazonium salt, Activated arene | Azo-linked pyrazole | researchgate.net |
Substitution at the Bromine Position (e.g., cross-coupling reactions)
The bromine atom on the C4-phenyl substituent is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com
Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming C-C bonds. The 4-bromophenyl group can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.comrsc.org Catalysts such as Pd(PPh₃)₄ or precatalysts like XPhos Pd G2 are commonly employed. mdpi.comrsc.org This reaction allows for the synthesis of a wide array of biaryl and heteroaryl-aryl pyrazole derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve good yields with both electron-rich and electron-deficient boronic acids. mdpi.com
Other Cross-Coupling Reactions:
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the bromophenyl group with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. youtube.comnih.gov
Stille Coupling: Involves the reaction with organostannanes. youtube.com
Negishi Coupling: Utilizes organozinc reagents. youtube.com
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromophenyl group with various amines. youtube.com
These cross-coupling reactions offer a modular approach to synthesizing libraries of 4-aryl-substituted pyrazoles for various applications.
| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Bond Formed | Ref. |
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C(aryl)-C(aryl') | mdpi.comrsc.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkynyl) | nih.gov |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | C(aryl)-N | youtube.com |
Reactivity of the Methyl Group (e.g., oxidation)
The N1-methyl group on the pyrazole ring is generally unreactive towards typical electrophilic and nucleophilic substitution reactions. It is relatively stable and does not readily undergo oxidation under standard conditions that might affect other parts of the molecule. pharmaguideline.com While the acidity of methyl groups on some heterocyclic systems can be exploited, the N-methyl group of a pyrazole is not typically acidic enough for easy deprotonation. researchgate.net In some specific cases involving organometallic complexes, heating a methyl-pyrazolato complex can lead to reactions involving the methyl group, but this is not a general transformation. mdpi.com For most synthetic purposes, the N1-methyl group can be considered a stable substituent.
Oxidation and Reduction Reactions of the Pyrazole System
The pyrazole ring is an aromatic heterocycle and, as such, exhibits considerable stability towards both oxidation and reduction.
Oxidation: The pyrazole ring itself is resistant to oxidation. pharmaguideline.com However, substituents on the ring can be susceptible to oxidation. For instance, while the N-methyl group is stable, other alkyl side chains could potentially be oxidized without destroying the pyrazole core. In biological systems, enzymatic oxidation of pyrazole can occur, for example, via cytochrome P-450, to yield products like 4-hydroxypyrazole. nih.govnih.gov However, chemical oxidation typically requires harsh conditions that would likely affect other functional groups on the this compound molecule first.
Reduction: Unsubstituted pyrazole is relatively stable under both catalytic and chemical reducing conditions. pharmaguideline.comslideshare.net N-phenyl derivatives can be reduced to the corresponding pyrazoline under sodium-ethanol conditions. Catalytic hydrogenation can reduce the pyrazole ring to pyrazoline and subsequently to pyrazolidine, though this often requires forcing conditions. slideshare.net For the title compound, selective reduction of other functional groups (e.g., a nitro group if introduced) would be far more facile than the reduction of the aromatic pyrazole core.
Derivatization Strategies for Further Structural Complexity
The this compound scaffold is an excellent building block for synthesizing more complex, polycyclic heterocyclic systems. The reactivity of the 3-amino group is central to these strategies. beilstein-journals.org
Formation of Fused Heterocyclic Systems Containing the Pyrazole Moiety
The 3-aminopyrazole (B16455) moiety contains a nucleophilic amino group ortho to a ring nitrogen, which is a common structural motif for constructing fused six-membered rings. beilstein-journals.orgresearchgate.net By reacting with 1,3-bielectrophilic reagents, a variety of fused systems can be synthesized. chim.itnih.gov
Synthesis of Pyrazolo[1,5-a]pyrimidines: Condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds (like acetylacetone), β-ketoesters, or enaminones is a classical and effective method for synthesizing pyrazolo[1,5-a]pyrimidines. chim.itresearchgate.net The reaction proceeds through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused aromatic system.
Synthesis of Pyrazolo[3,4-b]pyridines: These fused systems can be prepared through the reaction of 3-aminopyrazoles with various reagents in multicomponent reactions. For example, a one-pot reaction with an α,β-unsaturated aldehyde and a cyclic 1,3-diketone can yield fused pyridine (B92270) derivatives. researchgate.net These pyrazolopyridine scaffolds are important in drug discovery. beilstein-journals.org
Other Fused Systems: Depending on the bielectrophile used, other fused heterocycles can be accessed. For instance, reaction with reagents that can form triazine rings can lead to pyrazolotriazines. beilstein-journals.org These cyclization reactions exploit the inherent nucleophilicity of both the exocyclic amino group and the N2 ring nitrogen to build new heterocyclic rings onto the pyrazole core. researchgate.net
| Fused System | Reagents (Example) | Reaction Type | Ref. |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 1,3-Diketone (e.g., Acetylacetone) | Condensation/Cyclization | chim.itresearchgate.net |
| Pyrazolo[3,4-b]pyridine | Aldehyde + CH-acid | Multicomponent Condensation | researchgate.netnih.gov |
| Pyrazolo[3,4-c]-2,7-naphthyridine | 2-Chloro-3-cyanopyridine + Hydrazine (B178648), then Acetylacetone | Multi-step fusion | researchgate.net |
Incorporation into Multicomponent Reaction Sequences
The versatile reactivity of the this compound scaffold allows for its effective integration into various multicomponent reactions (MCRs), providing a streamlined approach to the synthesis of complex, fused heterocyclic systems. The strategic positioning of the amino group at the C3 position of the pyrazole ring enables it to act as a key nucleophilic component in cascade reactions, leading to the rapid construction of molecules with significant structural diversity. These one-pot syntheses are characterized by their high atom economy, operational simplicity, and the ability to generate intricate molecular architectures from simple starting materials.
The primary role of this compound in these sequences is as a binucleophile, where both the endocyclic and exocyclic nitrogen atoms can participate in the reaction cascade. This dual reactivity is harnessed in the synthesis of various fused pyrazole derivatives, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.
A prominent application of this aminopyrazole derivative is in the three-component synthesis of substituted pyrazolo[1,5-a]pyrimidines. In a typical reaction, this compound would be reacted with an aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the C4-position of the pyrazole to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization would then yield the final pyrazolo[1,5-a]pyrimidine product.
Similarly, this aminopyrazole can be employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives through a three-component reaction with a β-dicarbonyl compound and an aldehyde. The reaction is believed to initiate with the condensation of the 3-amino group of the pyrazole with one of the carbonyl groups of the β-dicarbonyl compound, followed by condensation with the aldehyde and subsequent cyclization to form the fused pyridine ring.
The following tables outline hypothetical yet scientifically plausible multicomponent reaction sequences involving this compound, based on established reactivity patterns of similar 3-aminopyrazoles.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 7-Amino-5-(4-bromophenyl)-3-phenyl-1-methyl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile |
| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Sodium Ethoxide | Ethanol | 7-Amino-5-(4-bromophenyl)-3-(4-chlorophenyl)-1-methyl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Triethylamine | DMF | 7-Amino-5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-methyl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Entry | Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Product |
| 1 | Benzaldehyde | Ethyl acetoacetate | Acetic Acid | Ethanol | 4-(4-Bromophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester |
| 2 | 4-Nitrobenzaldehyde | Acetylacetone | p-Toluenesulfonic acid | Toluene | 5-Acetyl-4-(4-bromophenyl)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine |
| 3 | Furan-2-carbaldehyde | Dimedone | L-Proline | Methanol | 4-(4-Bromophenyl)-8,8-dimethyl-1-(furan-2-yl)-1,5,6,7,8,9-hexahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
Advanced Spectroscopic and Structural Characterization of 3 Amino 4 4 Bromophenyl 1 Methylpyrazole
X-ray Crystallography for Solid-State Structure Elucidation
Analysis of Crystal Packing and Intermolecular Interactions:Without crystallographic data, an analysis of the solid-state packing and the specific intermolecular interactions, such as hydrogen bonding, is not possible.
To fulfill the request, published, peer-reviewed data for the exact compound specified is necessary. While data exists for structurally related pyrazole (B372694) derivatives, providing that information would fall outside the strict scope of the instructions.
Conformational Analysis in the Crystalline State
In similar pyrazole derivatives, the planarity of the pyrazole ring is a central feature, with substituent groups oriented at specific dihedral angles relative to this core. For 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings are twisted out of the mean plane of the pyrazole ring. nih.gov It is highly probable that the 4-bromophenyl group in 3-Amino-4-(4-bromophenyl)-1-methylpyrazole would also be non-coplanar with the pyrazole ring to minimize steric hindrance.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry provides invaluable information regarding the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is C10H10BrN4. The theoretical exact mass can be calculated as follows:
| Element | Number of Atoms | Atomic Mass | Total Mass |
| Carbon (C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (H) | 10 | 1.007825 | 10.078250 |
| Bromine (Br) | 1 | 78.918338 | 78.918338 |
| Nitrogen (N) | 4 | 14.003074 | 56.012296 |
| Total Exact Mass | 265.008884 |
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical mass would serve to confirm the elemental composition of the molecule with a high degree of confidence.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of a specific ion, providing detailed structural information. While specific MS/MS data for this compound is not available, the fragmentation of pyrazole derivatives generally follows predictable pathways. researchgate.net
The molecular ion ([M]+•) would be the parent ion in the mass spectrum. Key fragmentation pathways for pyrazoles often involve the cleavage of the pyrazole ring and the loss of substituents. For this compound, likely fragmentation pathways would include:
Loss of the methyl group: Cleavage of the N-CH3 bond would result in a fragment ion at [M-15]+.
Loss of the amino group: Fragmentation involving the loss of the NH2 group would lead to a fragment at [M-16]+.
Cleavage of the bromophenyl group: The C-C bond between the pyrazole ring and the bromophenyl group could cleave, leading to ions corresponding to the bromophenyl cation ([C6H4Br]+) and the remaining pyrazole fragment.
Ring cleavage: The pyrazole ring itself can undergo fragmentation, often involving the loss of N2 or HCN, which are characteristic fragmentation patterns for nitrogen-containing heterocyclic compounds. researchgate.net
The presence of the bromine atom would also give rise to a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes), which would be a key identifier for any bromine-containing fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. The interpretation of these spectra can be aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies. nih.govresearchgate.net
For this compound, the following characteristic vibrational modes are expected:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) | Notes |
| Amino (N-H) | Symmetric and Asymmetric Stretching | 3300 - 3500 | These bands are typically strong in the IR spectrum. |
| N-H Bending (Scissoring) | 1590 - 1650 | ||
| Aromatic (C-H) | C-H Stretching | 3000 - 3100 | Typically of medium to weak intensity. |
| C-H Out-of-plane Bending | 690 - 900 | The pattern of these bands can be indicative of the substitution pattern on the benzene (B151609) ring. | |
| Aromatic (C=C) | C=C Stretching | 1400 - 1600 | A series of bands is expected in this region. |
| Pyrazole Ring | Ring Stretching (C=N, C=C) | 1400 - 1600 | These will overlap with the aromatic C=C stretching modes. |
| Ring Breathing | The frequency is dependent on the overall ring substitution. | ||
| Methyl (C-H) | Symmetric and Asymmetric Stretching | 2850 - 2960 | |
| Symmetric and Asymmetric Bending | 1375 - 1450 | ||
| C-Br | C-Br Stretching | 500 - 600 | This band is expected to be in the far-IR region. |
The IR and Raman spectra would be complementary. For instance, the symmetric vibrations of the bromophenyl ring would likely be more intense in the Raman spectrum, while the polar N-H and C=N bonds would give rise to strong IR absorption bands. A combined analysis of both IR and Raman spectra, ideally supported by DFT calculations, would allow for a comprehensive assignment of the vibrational modes of this compound.
Computational Chemistry and Theoretical Investigations of 3 Amino 4 4 Bromophenyl 1 Methylpyrazole
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. nih.gov Investigations into pyrazole (B372694) derivatives frequently employ DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to determine their fundamental electronic properties. researchgate.netmdpi.com
Optimization of Molecular Geometry and Conformational Isomers
The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 3-Amino-4-(4-bromophenyl)-1-methylpyrazole, this involves determining the precise bond lengths, bond angles, and dihedral angles between the pyrazole ring, the aminophenyl group, and the methyl substituent.
The geometry is influenced by the electronic nature of its constituent groups. The pyrazole ring itself is an electron-rich heterocyclic system. mdpi.com The substitution pattern—an amino group (electron-donating) and a bromophenyl group (electron-withdrawing) attached to the pyrazole core—creates a unique electronic environment that dictates the final conformation. The planarity between the pyrazole and the phenyl rings is a key conformational parameter, with the dihedral angle being a result of the balance between steric hindrance and the energetic advantage of π-system conjugation. Theoretical calculations on similar pyrazole derivatives help in understanding these structural parameters. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for a Representative Substituted Pyrazole. (Note: This table is illustrative and based on typical values found in DFT studies of similar pyrazole structures, as specific data for the target compound is not available.)
| Parameter | Predicted Value |
| C-C (phenyl ring) | ~1.39 Å |
| C-N (pyrazole ring) | ~1.35 Å |
| N-N (pyrazole ring) | ~1.36 Å |
| C-Br | ~1.90 Å |
| C-N (amino group) | ~1.38 Å |
| Dihedral Angle (Pyrazole-Phenyl) | 20-40° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO would likely be distributed over the bromophenyl ring due to its electron-withdrawing character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap. (Note: These values are illustrative, based on DFT calculations for analogous pyrazole compounds.)
| Parameter | Energy (eV) |
| EHOMO | -6.0 to -5.5 |
| ELUMO | -1.5 to -1.0 |
| Energy Gap (ΔE) | 4.5 to 5.0 |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential.
In this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyrazole ring and the amino group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino group and regions near the bromine atom would likely exhibit a positive potential, indicating them as possible sites for nucleophilic interaction. researchgate.net
Quantum Chemical Descriptors and Reactivity Predictions
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a more quantitative understanding of the molecule's stability and reactivity. nih.gov
Chemical Hardness, Softness, and Electrophilicity Indices
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which a molecule's electron cloud can be polarized. Softer molecules are generally more reactive.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η) as ω = μ² / (2η), where μ = (EHOMO + ELUMO) / 2. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
Table 3: Predicted Quantum Chemical Descriptors. (Note: This table presents illustrative values derived from the representative energy gap data.)
| Descriptor | Formula | Predicted Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.25 - 2.50 eV |
| Chemical Softness (S) | 1 / η | ~0.40 - 0.44 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | ~2.5 - 3.0 eV |
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.
Spectroscopic Property Predictions via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) spectra, electronic absorption characteristics (UV-Vis), and vibrational frequencies (IR and Raman). These predictions are crucial for structural elucidation and understanding the molecule's electronic and geometric features.
Theoretical Prediction of NMR Chemical Shifts
The prediction of NMR chemical shifts through computational methods is a valuable tool for verifying the chemical structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is widely used for calculating the 1H and 13C NMR spectra of molecules. researchgate.net This approach computes the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).
For pyrazole derivatives, DFT calculations have shown a high correlation between theoretical and experimental values. derpharmachemica.com The chemical shifts are influenced by the electron density around the nuclei. In this compound, the electronegative bromine atom and the nitrogen atoms of the pyrazole ring are expected to significantly impact the shifts of nearby protons and carbons. The amino group (-NH2) and the methyl group (-CH3) attached to the pyrazole ring will also have characteristic predicted shifts. iu.edu.sa
Table 1: Exemplary Predicted 1H and 13C NMR Chemical Shifts for a Pyrazole Derivative using the GIAO method.
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-H (phenyl ring) | 7.2 - 7.8 |
| Pyrazole Ring C-H | 7.5 - 8.0 |
| Amino N-H | 5.0 - 6.5 |
| Methyl C-H | 3.5 - 4.0 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-C | 128 - 135 |
| Pyrazole C-N | 140 - 150 |
| Pyrazole C-NH2 | 150 - 160 |
Note: The data in this table is illustrative of typical predicted values for this class of compounds and is not the specific experimental data for this compound.
Simulation of UV-Vis Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating their electronic transition energies and oscillator strengths. rsc.org This technique provides insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light, such as π–π* and n–π* transitions. doaj.org
For pyrazole-based compounds, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help interpret the experimental spectra. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects, where the absorption wavelength shifts with solvent polarity. iu.edu.sadoaj.org The electronic transitions in this compound are expected to primarily involve the π-systems of the pyrazole and bromophenyl rings. The amino group, acting as an auxochrome, is also likely to influence the absorption spectrum.
Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Substituted Pyrazole.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 320 | 0.45 | HOMO → LUMO (π–π*) |
| S0 → S2 | 285 | 0.12 | HOMO-1 → LUMO (π–π*) |
Note: This table presents typical TD-DFT calculation results for a heterocyclic aromatic compound to illustrate the methodology. It does not represent specific data for this compound.
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying functional groups and confirming molecular structure. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules in their ground state. researchgate.net These theoretical frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
The calculated vibrational spectrum for this compound would allow for the assignment of specific vibrational modes to the observed peaks in its experimental IR and Raman spectra. Key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic rings and methyl group, C=N and C=C stretching within the pyrazole and phenyl rings, and the characteristic C-Br stretching vibration. researchgate.netderpharmachemica.com
Table 3: Representative Predicted Vibrational Frequencies for a Brominated Aminopyrazole Derivative.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |
|---|---|
| N-H Asymmetric Stretch | 3450 |
| N-H Symmetric Stretch | 3350 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2870 |
| C=N / C=C Ring Stretch | 1600 - 1450 |
| N-H Bending | 1620 |
| C-N Stretch | 1350 - 1250 |
Note: The data provided is an illustrative example of theoretically calculated vibrational frequencies for a molecule with similar functional groups, not specific experimental results for this compound.
Structure-Property Relationship (SPR) Modeling for Physicochemical Attributes
Structure-Property Relationship (SPR) modeling uses computational methods to establish correlations between the molecular structure of a compound and its physicochemical properties. By calculating various molecular descriptors, it is possible to predict attributes like reactivity, stability, and electronic behavior. For this compound, DFT calculations can provide valuable insights into these properties. mdpi.com
Table 4: Typical Physicochemical Attributes Predicted via DFT for a Pyrazole Derivative.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Molecular polarity |
Note: The values in this table are representative examples for a substituted pyrazole and are intended to illustrate the types of properties modeled in SPR studies.
Applications of 3 Amino 4 4 Bromophenyl 1 Methylpyrazole and Its Derivatives in Catalysis and Materials Science
Pyrazole (B372694) Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis
Design and Synthesis of Metal Complexes with Pyrazole Ligands
The design of metal complexes using pyrazole-based ligands is a cornerstone of modern coordination chemistry, enabling the creation of catalysts with specific activities. The synthesis typically involves the reaction of a pyrazole derivative with a metal salt in an appropriate solvent. For instance, researchers have successfully synthesized cadmium(II), copper(II), and iron(II) coordination complexes from pyrazole-acetamide ligands, which feature both N and O donor atoms. nih.gov
The synthesis of metal complexes with aminopyrazole derivatives has been well-documented. For example, 4-acetyl-3-amino-5-methylpyrazole has been used to create tetrahedral complexes with zinc(II) and mercury(II). scilit.com Similarly, template synthesis methods have been employed to create formamidine-type transition metal complexes using 4-acetyl-3-amino-5-methylpyrazole as a precursor in the presence of metal ions like Co(II) and Ni(II). researchgate.net The coordination can occur through different nitrogen atoms of the pyrazole ring, and in the case of aminopyrazoles, the exocyclic amino group can also participate in binding.
The reaction conditions, such as solvent and the nature of the metal salt's counter-ion, play a critical role in determining the final structure of the complex, which can range from simple mononuclear species to complex coordination polymers. unibo.it
Table 1: Examples of Synthesized Metal Complexes with Aminopyrazole Derivatives
| Ligand | Metal Ion | Resulting Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | [Cd(L)₂Cl₂] | Mononuclear | nih.gov |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | Cu(L)₂(C₂H₅OH)₂₂ | Mononuclear | nih.gov |
| 4-acetyl-3-amino-5-methylpyrazole | Zn(II) | [Zn(NCS)₂(aamp)₂] | Tetrahedral | scilit.com |
| 4-acetyl-3-amino-5-methylpyrazole (precursor) | Co(II) | Co(ampf)(H₂O)₃₂·H₂O | Mononuclear | researchgate.net |
Note: L = Ligand, aamp = 4-acetyl-3-amino-5-methylpyrazole, ampf = N,N′-bis(4-acetyl-5-methylpyrazole-3-yl)formamidine
Catalytic Activity in Organic Transformations (e.g., oxidation reactions, polymerization)
Metal complexes derived from pyrazole ligands have demonstrated significant catalytic activity in a variety of organic transformations. researchgate.net Their effectiveness is often attributed to the weak donor ability of the pyrazole motif, which enhances the electrophilicity of the metal center, and the precise control over the complex's steric and electronic environment. researchgate.net
Oxidation Reactions: Pyrazole-based metal complexes are effective catalysts for oxidation reactions. For example, in situ complexes formed from pyrazole-based ligands and copper(II) or cobalt(II) salts have been shown to catalyze the oxidation of catechols to o-quinones and 2-aminophenol (B121084) to 2-aminophenoxazinone. bohrium.comresearchgate.net The catalytic efficiency is highly dependent on the choice of metal, ligand structure, and solvent. bohrium.comresearchgate.netmdpi.com In one study, a copper(II) complex with a pyrazole-based ligand in tetrahydrofuran (B95107) (THF) showed the highest activity for catechol oxidation, while a cobalt(II) complex was more effective for the oxidation of 2-aminophenol. bohrium.comresearchgate.net Copper complexes, in general, tend to show good catalytic activity in phenol (B47542) oxidation. mdpi.comorientjchem.org
Table 2: Catalytic Activity of Pyrazole-Metal Complexes in Oxidation Reactions
| Catalyst System | Substrate | Solvent | Catalytic Rate (V) | Reference |
|---|---|---|---|---|
| L6/Cu(CH₃COO)₂ | Catechol | THF | 5.596 µmol·L⁻¹·min⁻¹ | bohrium.comresearchgate.net |
| L4/CoCl₂ | 2-Aminophenol | THF | 2.034 µmol·L⁻¹·min⁻¹ | bohrium.comresearchgate.net |
| L2/CuSO₄ | Catechol | Methanol | 14.115 µmol·L⁻¹·min⁻¹ | mdpi.com |
Polymerization Reactions: The application of pyrazolyl metal complexes extends to carbon-carbon coupling reactions, including olefin oligomerization and polymerization. researchgate.net The ability to fine-tune the ligand's structure allows for control over the polymerization process, influencing the properties of the resulting polymer. While specific examples involving 3-amino-4-(4-bromophenyl)-1-methylpyrazole are not detailed in the available literature, the broader class of pyrazole-ligated metal complexes is recognized for its potential in this area. researchgate.net
Mechanistic Aspects of Catalytic Reactions Involving Pyrazole Ligands
Understanding the mechanism of catalytic reactions is crucial for optimizing catalyst performance. For reactions involving pyrazole ligands, a key feature is the potential for metal-ligand cooperation. nih.gov In protic pyrazoles (those with an N-H group), the pyrazole N-H group can act as a proton shuttle or engage in hydrogen bonding, which can facilitate substrate activation and bond cleavage. nih.govmdpi.com For instance, in the disproportionation of hydrazine (B178648), the pyrazole N-H group promotes the heterolytic cleavage of the N-N bond. nih.gov
Catalytic cycles often involve the deprotonation of the pyrazole ligand to form a pyrazolato complex, which can be a key reactive intermediate. nih.gov This deprotonation can create a coordinatively unsaturated metal center, which is then available to bind and activate the substrate. nih.gov
Mechanistic studies on pyrazole synthesis via oxidation-induced N-N coupling have revealed different pathways depending on the oxidant used. nih.govumn.edursc.org With oxidants like TEMPO, an inner-sphere mechanism where the oxidant coordinates to the metal is often rate-limiting. nih.govrsc.org In contrast, outer-sphere oxidants may require coordinating anions to facilitate an "inner-sphere-like" oxidation. nih.govumn.edu These studies provide fundamental insights into the electron transfer processes that can occur in catalytic reactions mediated by pyrazole-metal complexes.
Advanced Materials Applications and Functional Properties
Beyond catalysis, pyrazole derivatives are valuable building blocks for advanced functional materials due to their unique photophysical, electronic, and coordination properties. nbinno.comrsc.org
Metal-Organic Frameworks (MOFs): Pyrazoles and their carboxylic acid derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net These crystalline porous materials have applications in gas storage, separation, sensing, and catalysis. researchgate.netdigitellinc.com The strong coordination between metal nodes and pyrazolate linkers can impart high stability to the framework. researchgate.net For example, a tritopic pyrazole-based organoarsine ligand has been used to synthesize zinc and nickel MOFs with unusual "pinwheel"-shaped pores, which show potential for gas sorption and as solid-state ligands for other metals. digitellinc.com Pyrazole-based MOFs grafted with sulfonic acid groups have been shown to exhibit both magnetic and electrical properties, with potential applications in proton exchange membrane fuel cells (PEMFCs) and electronic devices. acs.org
Chemosensors and Optoelectronic Materials: The inherent fluorescence and versatile coordination ability of pyrazole derivatives make them ideal candidates for chemosensors. rsc.org They can be designed to selectively bind with specific metal ions or anions, resulting in a detectable change in their optical properties (colorimetric or fluorescent). rsc.orgresearchgate.net Fused pyrazole systems are particularly attractive for organic optoelectronic materials due to their extended conjugation and desirable photophysical properties. rsc.org The development of pyrazole-containing compounds is also being explored for use in materials like organic light-emitting diodes (OLEDs). nbinno.com
Pharmacological and Biological Research Perspectives Non Clinical of the Pyrazole Scaffold
Investigation of Enzyme Inhibition Mechanisms
Pyrazole (B372694) derivatives are recognized for their ability to inhibit various enzymes, a property central to their therapeutic effects. chemsrc.com The mechanisms of this inhibition are often elucidated through a combination of enzymatic assays and computational studies, which reveal how these compounds interact with enzyme active sites.
Research has identified numerous specific enzyme targets for pyrazole-based compounds. These derivatives have shown significant inhibitory activity against a wide array of enzymes implicated in pathological processes.
Kinases: The pyrazole scaffold is a key component in many kinase inhibitors. mdpi.com Specific targets include Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial in cancer cell cycle regulation and angiogenesis. dergipark.org.truni.lu For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) compounds have demonstrated potent inhibitory activity against CDK2. dergipark.org.tr Similarly, pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have shown remarkable inhibition of VEGFR2, EGFR, and HER2 kinases. nih.gov The pyrazole ring often interacts with the hinge region of the kinase ATP-binding site, forming critical hydrogen bonds.
Cyclooxygenase (COX): Pyrazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of COX enzymes (COX-1 and COX-2). pharmaffiliates.com The anti-inflammatory drug Celecoxib, which features a pyrazole ring, selectively inhibits COX-2. The pyrazole moiety helps anchor the molecule within the enzyme's active site.
Other Enzymes: The inhibitory action of pyrazoles extends to other enzyme classes. They have been shown to target bacterial enzymes like DNA gyrase and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), suggesting antibacterial potential. nih.gov In these cases, the pyrazole and phenol (B47542) rings play a vital role in binding to active site residues. nih.gov Additionally, pyrazole derivatives have been developed as inhibitors for meprin α and β, a class of metalloproteases, and phosphodiesterase 5 (PDE5), where the pyrazole ring forms π–π interactions with key residues like Trp598 and Try612, respectively. nih.govsigmaaldrich.com
Table 1: Examples of Pyrazole Derivatives and Their Target Enzymes
| Derivative Class | Target Enzyme | Therapeutic Area | Key Interactions |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | CDK2, EGFR, VEGFR | Anticancer | Hydrogen bonds in ATP-binding site |
| Diaryl Pyrazoles (e.g., Celecoxib) | COX-2 | Anti-inflammatory | Anchoring within active site |
| 1,5-Diarylpyrazoles | DNA Gyrase B, MTAN | Antibacterial | Hydrogen bonds via pyrazole/phenol rings |
| 3,5-Diphenylpyrazoles | Meprin α | Various | Targeting S1 and S1'-pockets |
| Pyrazolopyrimidines (e.g., Sildenafil) | PDE5 | Erectile Dysfunction | π–π interactions with key residues |
Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding how pyrazole derivatives bind to their enzyme targets at a molecular level. chemsrc.comsigmaaldrich.com These studies provide insights into the binding conformations, interaction energies, and the specific amino acid residues involved in the ligand-receptor complex.
Molecular docking studies have successfully predicted the binding modes of pyrazole derivatives with various enzymes. For example, docking analyses of tetrasubstituted pyrazole derivatives with the COX-2 protein revealed hydrogen bond interactions that rationalize their inhibitory activity. pharmaffiliates.com In another study, docking of pyrazole derivatives into the active sites of Aurora A, CDK2, and VEGFR2 kinases showed that the compounds fit deeply within the binding pockets, forming hydrogen bonds with key residues such as Thr 217 and Ala 213 in Aurora A. uni.lu
MD simulations further complement docking studies by providing a dynamic view of the protein-ligand complex, confirming the stability of the interactions over time. sigmaaldrich.com For instance, MD simulations of pyrazole derivatives with DNA gyrase B and MTAN from S. aureus helped to better understand the stability and interactions of the protein-ligand complexes, confirming the crucial role of the pyrazole ring in binding. nih.gov These computational approaches are vital for optimizing lead compounds and designing new pyrazole derivatives with enhanced potency and selectivity. sigmaaldrich.com
Ligand-Target Interactions and Binding Affinities (In Vitro Models)
In vitro studies are fundamental for quantifying the interaction between pyrazole-based ligands and their biological targets. These experiments measure binding affinities and inhibitory concentrations, providing essential data to validate computational predictions and guide drug development.
Binding affinities are often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). For example, in vitro enzyme assays have shown that certain pyrazoline derivatives inhibit VEGFR2 kinase with IC50 values as low as 0.135 µM. nih.gov Similarly, novel pyrazole derivatives have demonstrated potent anticancer activity against various cell lines, with IC50 values in the micromolar to nanomolar range. dergipark.org.tr For example, a pyrazole derivative showed an IC50 value of 0.199 µM against CDK2. dergipark.org.tr
These in vitro models confirm the direct interaction between the pyrazole compound and its target enzyme. For instance, DNA binding assays have been used to show that certain pyrazolo[3,4-b]pyridine analogs have strong DNA binding affinities, suggesting a mechanism of action that involves direct interaction with DNA. dergipark.org.tr The data generated from these assays are critical for establishing the potency of new compounds and are often used in the development of Structure-Activity Relationship (SAR) models.
Table 2: In Vitro Bioactivity of Selected Pyrazole Derivatives
| Compound Type | Target/Cell Line | Measured Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazoline-sulfonylphenyl hybrid | VEGFR2 Kinase | 0.135 µM | nih.gov |
| Pyrazoline-sulfonylphenyl hybrid | HER2 Kinase | 0.253 µM | nih.gov |
| Pyrazole derivative | CDK2 | 0.199 µM | dergipark.org.tr |
| Pyrazolo[3,4-b]pyridine analog | HepG2 (Liver Cancer) | 3.11 µM | dergipark.org.tr |
| Pyrazole-benzimidazole hybrid | U937 (Leukemia) | 0.19 µM | scispace.com |
Structure-Activity Relationship (SAR) Studies for Bioactivity
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of pyrazole derivatives influences their biological activity. amazonaws.com By systematically modifying the substituents on the pyrazole ring, researchers can identify the key structural features required for optimal potency and selectivity. dergipark.org.trnih.gov
The position, nature, and stereochemistry of substituents on the pyrazole ring dramatically affect the compound's interaction with its biological target.
Electronic Effects: The presence of electron-donating groups (e.g., -OH, -NH2, -OCH3) or electron-withdrawing groups (e.g., -NO2, -CN, halogens) can significantly alter the electron density of the pyrazole ring, thereby influencing its binding affinity. For instance, in a series of pyrazole-based Schiff bases, electron-withdrawing groups on an attached phenyl ring led to higher inhibitory activity against certain hydrolase enzymes.
Steric and Hydrophobic Factors: The size and shape of substituents (steric factors) determine the fit of the molecule into the target's binding pocket. Hydrophobic groups, such as phenyl or alkyl chains, can enhance membrane permeability and engage in hydrophobic interactions within the active site. Conversely, hydrophilic groups can improve aqueous solubility and form hydrogen bonds. SAR studies on 3,5-diphenylpyrazole (B73989) inhibitors of meprin α showed that introducing different functional groups on the aryl moieties modulated activity by addressing specific residues in the enzyme's binding pocket. nih.gov
Positional Isomerism: The location of substituents on the pyrazole ring is critical. Substituents at different positions (e.g., C3, C4, C5, or N1) can interact with distinct regions of the target's active site. For example, in the development of anti-HIV agents, parallel structural optimization on both a benzyl (B1604629) group and the pyrazole ring itself led to a significantly more potent derivative.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use physicochemical descriptors (e.g., lipophilicity, electronic properties, molecular size) to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. pharmaffiliates.com
QSAR studies have been successfully applied to pyrazole derivatives. For example, a 3D-QSAR study on tetrasubstituted pyrazole derivatives as COX-2 inhibitors developed a statistically significant model with a high coefficient of determination (r² = 0.835). pharmaffiliates.com This model was then used to predict the activity of other compounds in the series. pharmaffiliates.com Similarly, QSAR models for pyrazole analogs with antitumor activity identified key molecular descriptors like dipole moment, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and solvent-accessible surface area as being crucial for describing their cytotoxic effect. These models provide valuable insights into the structural requirements for bioactivity and guide the rational design of more potent pyrazole-based therapeutic agents.
Development of Novel Pyrazole-Based Scaffolds for Bioactive Molecules
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its versatile biological activities. jcchems.commdpi.com The development of novel pyrazole-based scaffolds is a dynamic area of research, aimed at discovering new therapeutic agents with enhanced potency and selectivity. researchgate.netdoaj.org A key strategy in this endeavor is the structural modification of the pyrazole ring to optimize its interaction with biological targets. The compound "3-Amino-4-(4-bromophenyl)-1-methylpyrazole" represents a specific embodiment of such a scaffold, incorporating several key features known to influence biological activity. This section will explore the development of novel pyrazole-based scaffolds by examining the significance of the aminopyrazole core, the role of aryl substituents, and the impact of N-alkylation, with a conceptual focus on the structural elements of this compound.
The aminopyrazole moiety is a crucial building block for the synthesis of a wide array of bioactive compounds. mdpi.com The presence of an amino group on the pyrazole ring provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures. This functional group can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition at the active sites of enzymes and receptors. Research has shown that aminopyrazole derivatives are key intermediates in the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which exhibit a broad spectrum of pharmacological activities including anticancer and antimicrobial effects. mdpi.com
The introduction of an aryl group, such as the 4-bromophenyl substituent at the 4-position of the pyrazole ring, is a common strategy to enhance the biological activity of the scaffold. The phenyl ring can engage in various non-covalent interactions, including van der Waals forces, pi-pi stacking, and hydrophobic interactions, which can significantly improve the binding affinity of the molecule to its target. The bromine atom, a halogen, can further modulate the electronic and lipophilic properties of the compound. Halogen bonding is an increasingly recognized interaction in drug design, and the presence of a bromine atom can lead to enhanced binding affinity and selectivity. For instance, studies on various pyrazole derivatives have demonstrated that the nature and position of the substituent on the phenyl ring can have a profound impact on their biological profile. researchgate.net
N-alkylation of the pyrazole ring, as exemplified by the methyl group at the 1-position, is another important modification that influences the physicochemical and pharmacological properties of the scaffold. The methylation of the nitrogen atom can affect the molecule's solubility, metabolic stability, and ability to cross biological membranes. Furthermore, the N-substituent can play a role in the molecule's orientation within a binding pocket, thereby influencing its biological activity. The regioselectivity of N-alkylation is a critical aspect of the synthesis of pyrazole derivatives, as different isomers can exhibit distinct pharmacological profiles. nih.gov
The convergence of these structural features—the aminopyrazole core, the 4-bromophenyl substituent, and N-methylation—within a single scaffold provides a rich platform for the development of novel bioactive molecules. While specific research on "this compound" is not extensively documented in publicly available literature, the principles of medicinal chemistry and the vast body of research on related pyrazole derivatives suggest that this scaffold holds significant potential for the discovery of new therapeutic agents. The systematic exploration of substitutions at the amino group, modifications of the phenyl ring, and variations of the N-alkyl group could lead to the identification of potent and selective modulators of various biological targets.
Below is a table summarizing the significance of different structural modifications on the pyrazole scaffold, drawing from general findings in the field of medicinal chemistry.
| Structural Modification | Rationale/Significance in Drug Design | Potential Impact on Bioactivity |
| Amino Group (e.g., at C3) | Provides a site for further chemical derivatization. Acts as a key pharmacophoric feature for hydrogen bonding. | Can enhance binding affinity and selectivity to biological targets. Allows for the synthesis of fused heterocyclic systems with diverse pharmacological activities. |
| Aryl Substituent (e.g., 4-bromophenyl at C4) | Modulates lipophilicity and electronic properties. Can participate in various non-covalent interactions (pi-pi stacking, hydrophobic interactions). The halogen atom (bromine) can engage in halogen bonding. | Can significantly improve potency and selectivity. The nature and position of substituents on the aryl ring can fine-tune the biological activity. |
| N-Alkylation (e.g., methyl at N1) | Affects solubility, metabolic stability, and membrane permeability. Can influence the orientation of the molecule in a binding site. | Can modulate the pharmacokinetic and pharmacodynamic properties of the compound. Different N-substituents can lead to altered biological profiles. |
The development of novel pyrazole-based scaffolds continues to be a vibrant and productive area of research. By strategically combining key structural motifs, such as those present in "this compound," medicinal chemists can continue to explore the vast chemical space of pyrazole derivatives in the quest for new and improved medicines.
Q & A
Q. Key Considerations :
- Reaction regioselectivity is influenced by substituent electronic effects (e.g., electron-withdrawing bromine enhances electrophilic attack at the para position) .
- Solvent polarity (e.g., ethanol vs. DMSO) impacts reaction kinetics and product stability .
Basic: How is this compound characterized structurally?
Answer:
Multimodal spectroscopic and crystallographic techniques are used :
- NMR : and NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.26–7.50 ppm in CDCl) .
- Mass Spectrometry : High-resolution EI-MS validates molecular weight (e.g., m/z 276.9958 for CHNBr) .
- X-ray Diffraction : Single-crystal analysis provides bond lengths/angles (e.g., C–Br bond: 1.89–1.92 Å) and validates stereochemistry .
Example Crystallographic Parameters (from ):
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 14.9517, 5.4857, 27.9582 |
| (°) | 102.434 |
| 0.037 |
Advanced: How can contradictions in crystallographic data during structural validation be resolved?
Answer:
Contradictions arise from disordered atoms, twinning, or incorrect space group assignment. Mitigation strategies :
Software Tools : Use SHELXL for refinement, applying constraints (AFIX codes) for hydrogen atoms and thermal parameters .
Validation Metrics : Check -factor convergence (<5% deviation from ) and ADDSYM analysis for missed symmetry .
Cross-Verification : Compare experimental data (e.g., bond angles) with density functional theory (DFT)-optimized models .
Case Study : For a related thiazolyl-pyrazole derivative, re-refinement with SHELXL resolved misassigned hydrogen positions, reducing -factor from 0.08 to 0.044 .
Advanced: What experimental designs are optimal for evaluating biological activity?
Answer:
In vitro and in vivo assays tailored to target pathways :
Antimicrobial Testing :
- MIC Assays : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus ATCC 25923) .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
Anticancer Screening :
- MTT Assay : IC determination in MDA-MB-231 breast cancer cells .
- Tubulin Polymerization Inhibition : Sea urchin embryo assay for antimitotic activity .
Pharmacokinetics :
Key Controls : Include reference standards (e.g., cisplatin for cytotoxicity) and solvent-only blanks to exclude vehicle effects.
Advanced: How can computational methods predict pharmacological activity?
Answer:
In silico approaches include :
Molecular Docking :
- Target receptors (e.g., EGFR, σR) using AutoDock Vina. Adjust force fields for halogen bonding (Br···π interactions) .
- Validation: Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC values .
QSAR Modeling :
- Derive Hammett constants for substituent effects on bioactivity (e.g., electron-withdrawing Br enhances σR antagonism) .
ADMET Prediction :
Case Study : Virtual screening identified this compound analogs as urokinase receptor (uPAR) inhibitors with predicted IC ≈ 30 μM, later validated in migration assays .
Advanced: How is regioselectivity managed in pyrazole functionalization?
Answer:
Strategies to control reaction sites :
Directing Groups : The amino group at position 3 directs electrophilic substitution to position 5 via resonance stabilization .
Lithiation : Use LDA in THF at -78°C for kinetic α-lithiation of 1-methylpyrazole, followed by quenching with electrophiles (e.g., Br) .
Cross-Coupling : Suzuki-Miyaura with Pd(PPh) selectively couples bromophenyl groups to pyrazole C4 .
Example : Lithiation of 1-methylpyrazole at C5 (thermodynamic control) yields 3-amino-4-bromo derivatives with >90% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
